Cas no 2034529-59-2 (N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide)

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound featuring a piperidine core substituted with a 2-methylpyridin-4-yl group and a benzamide moiety bearing a trifluoromethyl substituent. This structure imparts potential pharmacological relevance, particularly in targeting selective receptor interactions due to its hybrid heterocyclic and aromatic framework. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine and piperidine components may contribute to binding affinity in biologically active contexts. Its well-defined molecular architecture makes it a valuable intermediate for medicinal chemistry research, particularly in the development of CNS-targeting agents or enzyme modulators. The compound's synthetic versatility allows for further derivatization to explore structure-activity relationships.
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide structure
2034529-59-2 structure
Product name:N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide
CAS No:2034529-59-2
MF:C20H22F3N3O
Molecular Weight:377.403395175934
CID:5958049
PubChem ID:92074628

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide
    • F6454-2205
    • N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
    • N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
    • 2034529-59-2
    • AKOS026688581
    • インチ: 1S/C20H22F3N3O/c1-14-12-18(6-9-24-14)26-10-7-15(8-11-26)13-25-19(27)16-2-4-17(5-3-16)20(21,22)23/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,25,27)
    • InChIKey: KLBRFXCVQRNLCK-UHFFFAOYSA-N
    • SMILES: C(NCC1CCN(C2C=CN=C(C)C=2)CC1)(=O)C1=CC=C(C(F)(F)F)C=C1

計算された属性

  • 精确分子量: 377.17149682g/mol
  • 同位素质量: 377.17149682g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 483
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.2Ų
  • XLogP3: 4

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6454-2205-10mg
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
2034529-59-2 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F6454-2205-10μmol
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
2034529-59-2 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F6454-2205-5μmol
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
2034529-59-2 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F6454-2205-50mg
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
2034529-59-2 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F6454-2205-2μmol
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
2034529-59-2 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F6454-2205-1mg
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
2034529-59-2 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F6454-2205-15mg
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
2034529-59-2 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F6454-2205-3mg
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
2034529-59-2 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F6454-2205-25mg
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
2034529-59-2 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F6454-2205-2mg
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
2034529-59-2 90%+
2mg
$88.5 2023-05-17

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide 関連文献

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamideに関する追加情報

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide (CAS No. 2034529-59-2): An Overview

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide (CAS No. 2034529-59-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound, often referred to as N-MePy-Pip-TFMB for brevity, is characterized by its combination of a piperidine ring, a 2-methylpyridine moiety, and a trifluoromethyl group attached to a benzamide framework. These structural elements contribute to its distinct pharmacological properties and make it an interesting candidate for further research and development.

The synthesis of N-MePy-Pip-TFMB typically involves a multi-step process that includes the formation of the piperidine ring, the introduction of the 2-methylpyridine substituent, and the final attachment of the trifluoromethylbenzamide group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic and industrial research.

In terms of its biological activity, N-MePy-Pip-TFMB has been shown to exhibit potent activity against various targets, including enzymes and receptors. One of the key areas of interest is its potential as an inhibitor of specific protein kinases, which are crucial enzymes involved in cellular signaling pathways. Protein kinases play a central role in many physiological processes, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. Studies have demonstrated that N-MePy-Pip-TFMB can selectively inhibit certain kinases, making it a promising lead compound for the development of targeted therapies.

Furthermore, N-MePy-Pip-TFMB has been evaluated for its anti-inflammatory properties. In vitro studies using cell lines have shown that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that N-MePy-Pip-TFMB may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-MePy-Pip-TFMB has also been investigated to assess its suitability as a drug candidate. Preliminary studies indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, toxicological studies have shown that N-MePy-Pip-TFMB is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models.

In the context of clinical research, several phase I trials have been initiated to evaluate the safety and tolerability of N-MePy-Pip-TFMB in humans. Early results from these trials have been promising, with no major safety concerns reported. The compound is currently being evaluated in phase II trials for various indications, including cancer and inflammatory diseases. These trials aim to further elucidate its efficacy and determine optimal dosing regimens.

Beyond its therapeutic applications, N-MePy-Pip-TFMB has also found use as a research tool in academic settings. Its ability to selectively modulate specific biological targets makes it valuable for studying signaling pathways and understanding disease mechanisms at a molecular level. Researchers are actively exploring its utility in high-throughput screening assays and as a probe for identifying novel drug targets.

In conclusion, N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide (CAS No. 2034529-59-2) represents an exciting compound with diverse applications in both research and medicine. Its unique chemical structure confers specific biological activities that make it a promising candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, positioning it as a valuable asset in the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd